molecular formula C13H12ClNO2S B2831202 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1251615-11-8

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2831202
CAS RN: 1251615-11-8
M. Wt: 281.75
InChI Key: XGHHHAQYMXJQAL-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives is typically achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Applications and Chemical Characterization Research has explored the synthesis, characterization, and application of various thiophene derivatives and benzamide compounds. For example, Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the potential for creating complex molecules with thiophene backbones for antimicrobial activity and docking studies (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021). Similarly, Prasanth et al. (2015) detailed the structural elucidation of a thioamide derivative, showcasing the importance of detailed chemical analysis in understanding the properties of such compounds (S. Prasanth, Mary Varughese, N. Joseph, Paulson Mathew, T. Manojkumar, C. Sudarsanakumar, 2015).

Medicinal Chemistry and Biological Applications Research into thiophene and benzamide derivatives often targets their potential in medicinal chemistry. For instance, the study of T-588, a derivative that enhances acetylcholine release, suggests its applicability in treating motor neuron diseases, highlighting the therapeutic potential of such compounds (Y. Iwasaki et al., 2004). Additionally, Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols, indicating the versatility of benzamide derivatives in synthesizing biologically relevant molecules (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Antimicrobial and Antipathogenic Activities The antimicrobial and antipathogenic properties of thiophene and benzamide compounds are significant areas of study. Limban et al. (2011) synthesized and characterized a number of acylthioureas, demonstrating their interaction with bacterial cells and potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Mechanism of Action

Thiophene-based molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHHAQYMXJQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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